molecular formula C21H29N5O3 B2682353 4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide CAS No. 1021074-95-2

4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide

Cat. No.: B2682353
CAS No.: 1021074-95-2
M. Wt: 399.495
InChI Key: TYFVEZAHIFZUPQ-UHFFFAOYSA-N
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Description

4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H29N5O3 and its molecular weight is 399.495. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

  • Novel compounds derived from this chemical structure have been synthesized and investigated for their anti-inflammatory and analgesic properties. For instance, compounds with modifications in the pyrimidine and piperazine moieties showed high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Anticancer Research

  • Substituted pyrimidine-piperazine conjugates have been synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines. Some of these compounds displayed better anti-proliferative activities than the standard drug curcumin (Parveen et al., 2017).

Anti-Infective Properties

  • Certain derivatives have been explored for their antimicrobial activities. For example, a compound selectively killed bacterial persisters that tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells. This highlights the potential of these compounds in addressing antibiotic resistance (Kim et al., 2011).

Neurological Applications

  • Research has been conducted on derivatives of this compound for their potential use in imaging serotonin 1A receptors in humans. This is crucial for understanding and treating various neuropsychiatric disorders (Choi et al., 2015).

Enzyme Inhibition Studies

  • Piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, derived from the core chemical structure, have been identified. These inhibitors have potential applications in the study of various diseases (Thalji et al., 2013).

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3/c1-14(2)29-20-13-19(22-16(4)23-20)25-8-10-26(11-9-25)21(27)24-17-12-15(3)6-7-18(17)28-5/h6-7,12-14H,8-11H2,1-5H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFVEZAHIFZUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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